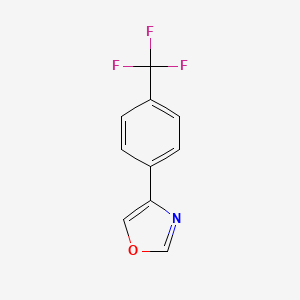

4-(4-(Trifluoromethyl)phenyl)oxazole

Description

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9-5-15-6-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZWCQXESYHHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631249 | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126636-40-5 | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 4-(4-(Trifluoromethyl)phenyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis, characterization, and potential biological significance of the heterocyclic compound, 4-(4-(Trifluoromethyl)phenyl)oxazole. Due to the limited availability of a comprehensive public-domain experimental record for this specific molecule, this document presents plausible and detailed synthetic methodologies based on well-established oxazole syntheses: the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. Furthermore, predicted characterization data, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point, are provided to guide researchers in the identification of this compound. The biological relevance is discussed in the context of the known pharmacological activities of structurally related oxazole and trifluoromethyl-containing compounds.

Introduction

Oxazole derivatives are a prominent class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The oxazole ring is a key structural motif in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1]. The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets[2][3]. The target molecule, this compound (CAS No. 1126636-40-5), combines these two important pharmacophores, making it a compound of interest for further investigation in drug discovery programs.

Synthetic Methodologies

Two primary and highly versatile methods for the synthesis of oxazoles are the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis. Both are adaptable for the preparation of this compound.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring[4][5]. For the synthesis of the target compound, the key intermediate is 2-amino-1-(4-(trifluoromethyl)phenyl)ethan-1-one, which is then acylated and cyclized.

Experimental Protocol:

-

Step 1: Synthesis of 2-Bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one. 4'-(Trifluoromethyl)acetophenone is brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a solvent like carbon tetrachloride, or by using bromine in a solvent like methanol or acetic acid. The reaction mixture is typically heated to initiate the reaction. After completion, the reaction is worked up by washing with a sodium thiosulfate solution to remove excess bromine, followed by extraction and purification by recrystallization or column chromatography.

-

Step 2: Synthesis of 2-Amino-1-(4-(trifluoromethyl)phenyl)ethan-1-one. The α-bromoketone from Step 1 is reacted with a source of ammonia, such as hexamethylenetetramine (Delepine reaction) followed by acidic hydrolysis, or by direct amination with ammonia. The resulting amine hydrochloride is then neutralized to afford the free amino ketone.

-

Step 3: Acylation of the Amino Ketone. The 2-amino-1-(4-(trifluoromethyl)phenyl)ethan-1-one is acylated using formylating agents. A common method is to use a mixture of formic acid and acetic anhydride. The reaction is typically stirred at room temperature or with gentle heating.

-

Step 4: Cyclodehydration to form this compound. The resulting 2-formamido-1-(4-(trifluoromethyl)phenyl)ethan-1-one is subjected to cyclodehydration using a dehydrating agent such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃)[6]. The reaction mixture is heated to effect the ring closure. The product is then isolated by pouring the reaction mixture into ice water, neutralizing, and extracting with an organic solvent. Purification is achieved by column chromatography or recrystallization.

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent to construct the oxazole ring from an aldehyde[7][8]. In this case, 4-(trifluoromethyl)benzaldehyde is the starting material.

Experimental Protocol:

-

Step 1: Reaction of 4-(Trifluoromethyl)benzaldehyde with TosMIC. In a round-bottom flask, 4-(trifluoromethyl)benzaldehyde and tosylmethyl isocyanide (TosMIC) are dissolved in a suitable anhydrous solvent, such as methanol or a mixture of dimethoxyethane (DME) and methanol. The flask is cooled in an ice bath.

-

Step 2: Base-mediated Cyclization. A base, typically potassium carbonate, is added portion-wise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to ensure completion. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Characterization Data (Predicted)

As no comprehensive experimental data is readily available in the public domain, the following characterization data for this compound is predicted based on spectroscopic principles and data from structurally similar compounds.

| Property | Predicted Value |

| Molecular Formula | C₁₀H₆F₃NO |

| Molecular Weight | 213.16 g/mol |

| Appearance | White to off-white solid |

| Melting Point | 85-95 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.05 (s, 1H, oxazole H-2), 7.85 (s, 1H, oxazole H-5), 7.70 (d, J = 8.4 Hz, 2H, Ar-H), 7.60 (d, J = 8.4 Hz, 2H, Ar-H) ppm. |

| ¹³C NMR (100 MHz, CDCl₃) | δ 151.0 (C-2), 140.0 (C-4), 135.0 (C-5), 131.0 (q, J = 32 Hz, C-CF₃), 129.0 (Ar-C), 126.0 (q, J = 4 Hz, Ar-C), 124.0 (q, J = 272 Hz, CF₃), 123.0 (Ar-C) ppm. |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -62.5 (s, 3F) ppm. |

| Mass Spectrometry (EI) | m/z (%): 213 (M⁺, 100), 185 ([M-CO]⁺), 144 ([M-CF₃]⁺). |

| FT-IR (KBr) | ν 3140 (C-H, oxazole), 3080 (C-H, aromatic), 1610, 1580, 1510 (C=C, C=N), 1325 (C-F), 1160, 1120, 1070 (C-O-C, CF₃) cm⁻¹. |

Biological and Pharmacological Relevance

While specific biological studies on this compound are not extensively reported in the literature, the structural motifs present suggest potential pharmacological activities.

-

General Activities of Oxazoles: The oxazole nucleus is a versatile scaffold known for a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties[1].

-

Role of the Trifluoromethyl Group: The trifluoromethyl group is a key feature in many modern pharmaceuticals. It can significantly enhance properties such as metabolic stability, lipophilicity, and binding affinity to target proteins[2][3].

-

Structurally Related Compounds:

-

Anti-inflammatory Activity: Many aryl-substituted oxazoles have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Activity: Aryloxazole derivatives have been synthesized and evaluated as antimitotic and vascular-disrupting agents for cancer therapy.

-

Antibacterial Activity: Pyrazole derivatives containing the 4-(trifluoromethyl)phenyl group have shown potent activity against Gram-positive bacteria, including resistant strains[4]. While a different heterocycle, this highlights the potential of the trifluoromethylphenyl moiety in antimicrobial drug design.

-

S1P1 Receptor Agonism: Oxazole derivatives have been discovered as potent and selective sphingosine-1-phosphate receptor 1 (S1P1) agonists, which have applications in autoimmune diseases[6].

-

Given these precedents, this compound represents a promising scaffold for the development of novel therapeutic agents. Further screening in various biological assays is warranted to elucidate its specific pharmacological profile.

Conclusion

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 4. Discovery of oxazole and triazole derivatives as potent and selective S1P(1) agonists through pharmacophore-guided design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and pharmacological properties of derivatives of isoxazolo [5,4-d]-6,7-dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of aryloxazole derivatives as antimitotic and vascular-disrupting agents for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4-(4-(Trifluoromethyl)phenyl)oxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-(Trifluoromethyl)phenyl)oxazole is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. The presence of the trifluoromethyl group can significantly influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The oxazole ring itself is a key pharmacophore found in numerous biologically active molecules. This guide provides a theoretical framework for the synthesis and spectroscopic characterization of this molecule.

Proposed Synthesis

A plausible and widely used method for the synthesis of 4-substituted oxazoles is the Van Leusen oxazole synthesis. This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. For the synthesis of this compound, the logical precursors would be 4-(trifluoromethyl)benzaldehyde and TosMIC.

Reaction Scheme:

A logical workflow for the synthesis and characterization is depicted below.

Figure 1: Proposed workflow for the synthesis and characterization of this compound.

Experimental Protocols (Predicted)

Synthesis of this compound

Materials:

-

4-(Trifluoromethyl)benzaldehyde

-

Tosylmethyl isocyanide (TosMIC)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of 4-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous methanol, add tosylmethyl isocyanide (1.1 eq).

-

To this mixture, add anhydrous potassium carbonate (1.5 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

To the residue, add water and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide. Alternatively, acquire the spectrum from a thin film of the sample on a salt plate.

-

Instrumentation: Record the FT-IR spectrum using a Fourier Transform Infrared spectrophotometer over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Instrumentation: Obtain the mass spectrum using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

-

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.

NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.1 - 8.0 | d | 2H | Aromatic CH (ortho to CF₃) |

| ~ 7.8 - 7.7 | d | 2H | Aromatic CH (meta to CF₃) |

| ~ 8.3 | s | 1H | Oxazole CH (C2-H) |

| ~ 7.9 | s | 1H | Oxazole CH (C5-H) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 151 | Oxazole C2 |

| ~ 138 | Oxazole C4 |

| ~ 125 | Oxazole C5 |

| ~ 133 | Aromatic C (ipso to oxazole) |

| ~ 126 (q) | Aromatic CH (ortho to CF₃) |

| ~ 129 | Aromatic CH (meta to CF₃) |

| ~ 130 (q) | Aromatic C (ipso to CF₃) |

| ~ 124 (q) | CF₃ |

Note: The signals for carbons attached to or near the CF₃ group will appear as quartets (q) due to C-F coupling.

IR Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic and Heterocyclic C-H stretching |

| ~ 1610, 1580, 1500 | Medium | C=C and C=N stretching (aromatic and oxazole) |

| ~ 1320 | Strong | C-F stretching (symmetric) of CF₃ |

| ~ 1160, 1120 | Strong | C-F stretching (asymmetric) of CF₃ |

| ~ 1100 - 1000 | Medium | C-O-C stretching of oxazole |

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~ 213 | [M]⁺ (Molecular ion) |

| ~ 185 | [M - CO]⁺ |

| ~ 144 | [M - CF₃]⁺ |

| ~ 116 | [C₇H₄F]⁺ |

The fragmentation pattern of oxazoles typically involves the loss of carbon monoxide (CO) and cleavage of the substituent groups.

Logical Relationships in Drug Development

The structural features of this compound suggest several logical relationships relevant to its potential application in drug development.

Figure 2: Logical relationships of structural features to potential drug-like properties.

This diagram illustrates how the key structural components of this compound are predicted to influence its physicochemical properties, which in turn have direct implications for its potential as a drug candidate. The trifluoromethyl group is expected to enhance lipophilicity and metabolic stability, while the oxazole ring provides a scaffold for potential interactions with biological targets.

Crystal Structure Analysis of 4-(4-(Trifluoromethyl)phenyl)oxazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of oxazole derivatives, with a specific focus on compounds bearing the 4-(4-(trifluoromethyl)phenyl) moiety. The oxazole scaffold is a privileged structure in medicinal chemistry, and understanding its three-dimensional arrangement at the atomic level is crucial for rational drug design and the development of structure-activity relationships (SAR). This document outlines the experimental protocols for synthesis and crystallographic analysis, presents key crystallographic data, and visualizes the experimental workflows.

Introduction to the Structural Significance of Oxazole Derivatives

Oxazole derivatives are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities. The introduction of a trifluoromethylphenyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties by altering its lipophilicity, metabolic stability, and binding interactions. Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of these molecules, providing precise information on bond lengths, bond angles, and intermolecular interactions. Such data is invaluable for understanding how these molecules pack in the solid state and interact with biological targets.

Experimental Protocols

General Synthesis of 4-Phenyloxazole Derivatives

A common and versatile method for the synthesis of 4,5-disubstituted oxazoles is the Van Leusen reaction. A general protocol is as follows:

-

Reaction Setup : To a solution of an appropriate aldehyde (1.0 equivalent) in a solvent such as methanol or tetrahydrofuran (THF), add p-toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equivalents) and a base, typically potassium carbonate (K₂CO₃) (2.0 equivalents).

-

Reaction Conditions : The reaction mixture is stirred at room temperature or heated under reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up : Upon completion, the solvent is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent like ethyl acetate.

-

Purification : The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired 4,5-disubstituted oxazole.

Single Crystal Growth

High-quality single crystals are paramount for successful X-ray diffraction analysis. The slow evaporation method is a widely used technique for growing single crystals of oxazole derivatives.

-

Solvent Selection : A suitable solvent or solvent system is chosen in which the purified compound has moderate solubility.

-

Preparation of a Saturated Solution : The compound is dissolved in the selected solvent, with gentle warming if necessary, to create a saturated or near-saturated solution.

-

Slow Evaporation : The solution is filtered into a clean vial, which is then covered with a cap or parafilm containing a few small perforations to allow for the slow evaporation of the solvent at room temperature. Over a period of days to weeks, single crystals of suitable size and quality for X-ray diffraction can form. For instance, single crystals of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1][2]Dioxepino[5,6-d][1][3]Oxazole have been successfully grown from an ethanol solution at room temperature.[4]

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The general workflow is as follows:

-

Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection : The mounted crystal is placed in the diffractometer and cooled to a specific temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.

-

Data Processing : The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

-

Structure Solution and Refinement : The crystal structure is solved using direct methods or other Patterson-based techniques. The initial structural model is then refined using a full-matrix least-squares method on F². Non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation: Crystallographic Data

The following tables summarize the key crystallographic parameters for a 4-(4-(trifluoromethyl)phenyl)oxazole derivative and a related phenyloxazole compound for comparative purposes.

Table 1: Crystallographic Data for this compound Derivative and a Related Compound

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1][2]Dioxepino[5,6-d][1][3]Oxazole[4] | C₁₃H₁₄F₃NO₃ | Monoclinic | P 1 21/n 1 | Data not available | Data not available | Data not available | 90 | Data not available | 90 | Data not available | 4 |

| 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]oxazole[3] | C₂₄H₁₅FN₂O₂ | Monoclinic | P2₁/c | 9.3158(3) | 10.8176(3) | 18.9449(5) | 90 | 100.571(3) | 90 | 1876.76(9) | 4 |

| 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole[5][6] | C₂₄H₂₀ClNO₂ | Monoclinic | P2₁/c | 10.5733(10) | 22.848(2) | 8.7151(9) | 90 | 101.477(4) | 90 | 2063.3(4) | 4 |

Note: Detailed unit cell parameters for 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1][2]Dioxepino[5,6-d][1][3]Oxazole were not available in the cited literature.

Table 2: Data Collection and Refinement Parameters

| Compound Name | Radiation Source | Temperature (K) | Reflections Collected | Independent Reflections | R_int | Final R indices [I>2σ(I)] |

| 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]oxazole[3] | Mo Kα | 295 | 16242 | 4263 | 0.024 | R1 = 0.048, wR2 = 0.120 |

| 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole[5][6] | Mo Kα | 296 | Data not available | Data not available | Data not available | Data not available |

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and crystal structure analysis of this compound derivatives.

Caption: General workflow for the synthesis of oxazole derivatives.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. Search - Access Structures [ccdc.cam.ac.uk]

- 3. 5-(4-Fluorophenyl)-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Spectroscopic Characterization of 3-[4-(Trifluoromethyl)Phenyl]-3a,4,8,8a-Tetrahydro-6H-[1,3]Dioxepino[5,6-d][1,2]Oxazole Compound: an Experimental and Density Functional Theory Study | Gümüş | Zhurnal Prikladnoii Spektroskopii [zhps.ejournal.by]

- 5. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]

- 6. Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of Trifluoromethyl-Substituted Oxazoles in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into organic molecules has become a cornerstone of modern medicinal chemistry, renowned for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] When this privileged functional group is incorporated into the versatile oxazole scaffold, a class of compounds with significant and diverse biological activities emerges. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of trifluoromethyl-substituted oxazoles, offering a valuable resource for researchers and professionals in drug development.

Anticancer Activity: A Prominent Therapeutic Avenue

Trifluoromethyl-substituted oxazoles and related isoxazoles have demonstrated significant potential as anticancer agents across a variety of cancer cell lines. The CF3 moiety often leads to a substantial enhancement of cytotoxic activity compared to their non-fluorinated analogues.[3]

A noteworthy example is the superior anti-cancer activity of 4-(trifluoromethyl)isoxazoles against MCF-7 human breast cancer cells when compared to their non-trifluoromethyl counterparts.[3] One of the lead compounds, 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole, exhibited an IC50 value of 2.63 µM against MCF-7 cells, a nearly eight-fold increase in activity compared to its non-trifluoromethylated analogue (IC50 = 19.72 µM).[3][4] This highlights the profound impact of the trifluoromethyl group on the compound's anticancer efficacy. Further studies, including apoptosis induction, cell cycle analysis, and nuclear staining, have pointed towards an apoptotic mechanism of cell death.[3]

The antiproliferative effects of these compounds are not limited to breast cancer. Various derivatives have shown activity against other cancer cell lines, including A-549 (lung cancer), Caco-2 (colon cancer), PC-3 (prostate cancer), and SNB-75 (CNS cancer).[5][6]

Quantitative Data on Anticancer Activity

| Compound ID | Structure | Cancer Cell Line | IC50 / logGI50 | Reference |

| 2g | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 µM | [4] |

| 5 | 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 3.09 µM | [4] |

| 3b | 7-Chloro-3-phenyl-5-(trifluoromethyl)[4][7]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (A375, C32), Prostate (DU145) | Highly Active (viability reduced to 20% at 50 µM) | [1] |

| 8c | N-bis(trifluoromethyl)alkyl-N'-thiazolyl urea derivative | PC-3 (Prostate) | -7.10 | [6] |

| 9c | N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl urea derivative | SNB-75 (CNS) | -5.84 | [6] |

| 9b | N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl urea derivative | UO-31 (Renal) | -5.66 | [6] |

Antimicrobial and Antifungal Activity

The versatility of the trifluoromethyl-oxazole scaffold extends to the realm of infectious diseases, with numerous derivatives exhibiting potent antibacterial and antifungal properties.

A series of trifluoromethylpyridine 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antibacterial activities. Compound 6a showed the highest in vitro activity against Ralstonia solanacearum and Xanthomonas axonopodis pv. citri, with EC50 values of 26.2 and 10.11 μg/mL, respectively, which were superior to the commercial agent thiodiazole copper.[8] Other compounds in this series also demonstrated significant inhibition rates against various plant bacterial pathogens at concentrations of 50 and 100 μg/mL.[8]

Furthermore, N-(trifluoromethyl)phenyl substituted pyrazole derivatives have been identified as effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9] A particularly potent compound, a bromo and trifluoromethyl substituted derivative, inhibited the growth of three out of five S. aureus strains with a Minimum Inhibitory Concentration (MIC) of 0.78 μg/mL.[9] These compounds were also effective in preventing and eradicating biofilms, outperforming the control antibiotic vancomycin in some cases.[9]

In the antifungal arena, chalcones bearing trifluoromethyl and trifluoromethoxy substituents have been evaluated. The study revealed that compounds with a trifluoromethoxy group were generally more effective than those with a trifluoromethyl group.[10]

Quantitative Data on Antimicrobial Activity

| Compound ID | Structure Class | Target Organism | Activity (EC50 / MIC / Inhibition %) | Reference |

| 6a | Trifluoromethylpyridine 1,3,4-oxadiazole | Ralstonia solanacearum | EC50 = 26.2 μg/mL | [8] |

| 6a | Trifluoromethylpyridine 1,3,4-oxadiazole | Xanthomonas axonopodis pv. citri | EC50 = 10.11 μg/mL | [8] |

| 6a | Trifluoromethylpyridine 1,3,4-oxadiazole | R. solanacearum | 71.3% inhibition at 50 μg/mL | [8] |

| 6q | Trifluoromethylpyridine 1,3,4-oxadiazole | Xanthomonas oryzae pv. oryzae | 100% inhibition at 100 μg/mL | [8] |

| 13 | Trifluoromethyl-substituted pyrazole | MRSA | MIC = 3.12 μg/mL | [9] |

| 25 | Bromo and trifluoromethyl-substituted pyrazole | S. aureus strains | MIC = 0.78 μg/mL | [9] |

| 25 | Bromo and trifluoromethyl-substituted pyrazole | S. epidermidis | MIC = 1.56 μg/mL | [9] |

| 25 | Bromo and trifluoromethyl-substituted pyrazole | E. faecium | MIC = 0.78 μg/mL | [9] |

Other Notable Biological Activities

Beyond cancer and infectious diseases, trifluoromethyl-substituted oxazoles and related azoles have shown promise in other therapeutic areas.

-

Anti-inflammatory Activity: Derivatives of 2-aminooxazoles have been reported to exhibit anti-inflammatory properties.[11] Additionally, trifluoromethyl–pyrazole–carboxamides have been investigated as cyclooxygenase (COX) inhibitors, with some compounds showing selectivity for COX-2.[12]

-

Antidiabetic and Anti-Obesity Potential: Trifluoromethylated flavonoid-based isoxazoles have been synthesized and evaluated as α-amylase inhibitors, which is a target for managing carbohydrate digestion in diabetes.[13] Several of these compounds displayed significant inhibitory activity, with IC50 values in the micromolar range, comparable to the positive control acarbose.[13]

Experimental Protocols

General Synthesis of 4-Trifluoromethyl-Substituted Oxazoles

A robust and practical approach for the synthesis of diverse functionalized 4-CF3-substituted oxazoles involves the cobalt(II) metalloradical-catalyzed cycloaddition of α-trifluoromethyl-α-diazoketones with nitriles.[14]

General Procedure:

-

To a reaction vessel, add the α-trifluoromethyl-α-diazoketone (0.1 mmol), the nitrile (excess), and the cobalt(II) catalyst (typically 2.5 mol %).

-

The reaction mixture is heated, often to 100°C, for a specified duration (e.g., 24 hours).

-

Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by column chromatography.

Another method involves the treatment of β-monosubstituted enamines with phenyliodine bis(trifluoroacetate) (PIFA) to yield 4,5-disubstituted 2-(trifluoromethyl)oxazoles.[15]

General Procedure:

-

A solution of the enamine (1.0 mmol) in a dry solvent such as 1,2-dichloroethane (DCE) is prepared.

-

Phenyliodine bis(trifluoroacetate) (1.2 mmol) is added to the solution at a specific temperature (e.g., 45°C).

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the solvent is evaporated, and the residue is purified by silica gel column chromatography to yield the desired 2-(trifluoromethyl)oxazole.[15]

In Vitro Anticancer Activity Evaluation (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Protocol:

-

Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, the medium is replaced with fresh medium containing MTT solution.

-

The plates are incubated to allow the formazan crystals to form.

-

The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Experimental Workflows

General Workflow for Synthesis and Biological Evaluation

Caption: A generalized workflow from chemical synthesis to biological evaluation.

Apoptotic Pathway Induction by a Trifluoromethyl-Isoxazole Derivative

Caption: Proposed mechanism of action for a trifluoromethyl-isoxazole anticancer agent.

Conclusion

The incorporation of the trifluoromethyl group into the oxazole scaffold has yielded a plethora of compounds with significant and diverse biological activities. The enhanced pharmacological properties conferred by the CF3 group make these compounds highly attractive for further investigation in drug discovery and development. The data and protocols presented in this guide underscore the immense potential of trifluoromethyl-substituted oxazoles as a promising class of therapeutic agents, particularly in the fields of oncology and infectious diseases. Continued exploration of this chemical space is warranted to unlock the full therapeutic potential of these remarkable molecules.

References

- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the impact of trifluoromethyl (–CF 3 ) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biologi ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02856B [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trifluoromethylated Flavonoid-Based Isoxazoles as Antidiabetic and Anti-Obesity Agents: Synthesis, In Vitro α-Amylase Inhibitory Activity, Molecular Docking and Structure–Activity Relationship Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

In Silico Prediction of 4-(4-(Trifluoromethyl)phenyl)oxazole Bioactivity: A Technical Guide

Abstract

Oxazole derivatives are a significant class of heterocyclic compounds known for their wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of a specific derivative, 4-(4-(Trifluoromethyl)phenyl)oxazole. Leveraging computational methodologies such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, this document outlines a systematic approach to identify potential biological targets and predict the therapeutic efficacy of this compound. Detailed hypothetical protocols for key validation experiments are provided, alongside structured data tables and visual diagrams to facilitate understanding and application by researchers, scientists, and professionals in drug development. This guide focuses on a hypothesized anticancer activity mediated through the inhibition of Peroxiredoxin 1 (PRDX1), a protein implicated in cancer progression.[3]

Introduction to this compound and In Silico Bioactivity Prediction

The oxazole moiety is a cornerstone in medicinal chemistry, with its derivatives showing promise in targeting a variety of diseases.[1][2] The subject of this guide, this compound, incorporates a trifluoromethylphenyl group, a common substituent in pharmacologically active molecules known to enhance properties like metabolic stability and binding affinity.

In silico drug discovery methods offer a rapid and cost-effective avenue for preliminary assessment of novel chemical entities.[1] These computational techniques can predict the ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potential toxicity, and biological activity of a compound before its synthesis and in vitro testing. This predictive power helps in prioritizing lead compounds and streamlining the drug development pipeline.

This guide will explore the hypothetical anticancer activity of this compound, focusing on its potential interaction with Peroxiredoxin 1 (PRDX1). PRDX1 is an antioxidant enzyme that is overexpressed in several cancers and plays a crucial role in cell proliferation and survival, making it a promising therapeutic target.[3]

In Silico Prediction Workflow

The in silico workflow for predicting the bioactivity of this compound involves a multi-step process, starting from ligand and protein preparation to detailed molecular interaction analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

Data Presentation: Biological Activities of 4-Phenyloxazole Derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Phenyloxazole Derivatives

The oxazole scaffold, a five-membered heterocycle containing both oxygen and nitrogen, is a significant structural motif in medicinal chemistry, with its derivatives displaying a wide array of biological activities.[1][2][3] Among these, the 4-phenyloxazole core has emerged as a particularly promising framework for the development of novel therapeutic agents.[1] This technical guide delves into the structure-activity relationships (SAR) of 4-phenyloxazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows to facilitate further research and drug development in this area.[1]

The biological potential of 4-phenyloxazole and its related oxazolone derivatives has been demonstrated across several therapeutic areas.[1] The following tables present quantitative data from various studies, highlighting the structure-activity relationships of these compounds.

Anticancer Activity

Oxazolone derivatives have been explored for their cytotoxic effects against a range of cancer cell lines.[1][4] The Sulforhodamine B (SRB) assay is a commonly employed method to determine this activity, with results often reported as the concentration required to inhibit cell growth by 50% (IC50) or the total protein content by 50% (CTC50).[1][4]

Table 1: Anticancer Activity of 4-Benzylidene-2-phenyloxazol-5(4H)-one Derivatives against A549 Human Lung Carcinoma Cells [1][4]

| Compound | Substituent on Benzylidene Ring | CTC50 (µg/mL) |

| 1 | 4-H | 25 |

| 2 | 4-Cl | 80 |

| 3 | 4-OH | 33 |

| 4 | 4-OCH3 | 40 |

| 5 | 2-NO2 | 156 |

| 6 | 3-NO2 | 179 |

| 7 | 4-NO2 | 140 |

| 8 | 4-N(CH3)2 | 38 |

Anti-inflammatory Activity

The anti-inflammatory potential of oxazole derivatives has been investigated, with some compounds showing promising activity in vivo.[5] The carrageenan-induced rat paw edema assay is a standard model for evaluating acute inflammation.

Table 2: Anti-inflammatory Activity of 2-Phenyl-4-substituted-oxazol-5-one Derivatives

| Compound | Substituent at 4-position | % Inhibition of Edema |

| 9 | 4-(3,5-dimethoxybenzylidene) | 50.6 |

| Aspirin (Standard) | - | 41.5 |

Data adapted from a study on benzylidene-oxazolones showing notable anti-inflammatory effects.[5]

Antimicrobial Activity

Certain oxazole derivatives have demonstrated potential as antimicrobial agents.[1][6] Their efficacy is typically measured by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[1]

Table 3: Antimicrobial Activity of Substituted Oxazolone Derivatives [6]

| Compound | Test Microorganism | Zone of Inhibition (mm) |

| 4-[3-chloro-benzylidine]-2-phenyl oxazol-5-one | E. Coli | 12 |

| Staphylococcus aureus | 14 | |

| Candida albicans | 13 | |

| 4-[2-nitro-benzylidine]-2-phenyl oxazol-4-5-one | E. Coli | 13 |

| Staphylococcus aureus | 15 | |

| Candida albicans | 14 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following section outlines the key experimental protocols for the synthesis and biological evaluation of 4-phenyloxazole derivatives.

Synthesis of 4-Phenyloxazole Derivatives (Robinson-Gabriel Synthesis)

One of the primary methods for synthesizing 4-phenyloxazole derivatives is the Robinson-Gabriel synthesis.[2]

Detailed Protocol:

-

Acylation of 2-Amino-1-phenylethan-1-one: To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in a suitable solvent like pyridine, acetic anhydride (1.2 equivalents) is added dropwise at 0 °C.[2] The reaction mixture is then warmed to room temperature and stirred for 2-4 hours.[2]

-

Work-up: Upon completion, the mixture is poured into ice water and the product is extracted with an organic solvent such as ethyl acetate.[2] The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[2]

-

Cyclodehydration: The resulting 2-acetamido-1-phenylethan-1-one is treated with a dehydrating agent like phosphorus oxychloride or sulfuric acid.[2] The mixture is heated under reflux for 1-3 hours.[2]

-

Final Purification: After cooling, the reaction is neutralized, and the product is extracted.[2] The crude product is then purified by column chromatography on silica gel to yield the 4-methyl-5-phenyloxazole.[2]

Anticancer Activity Evaluation (Sulforhodamine B Assay)

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[1][4]

Detailed Protocol:

-

Cell Plating: A549 human lung carcinoma cells are plated in 96-well plates and incubated to allow for cell attachment.[4]

-

Compound Treatment: The cells are treated with various concentrations of the synthesized oxazolone derivatives and incubated for a specified period.[4]

-

Cell Fixation: The cells are fixed with trichloroacetic acid (TCA).

-

Staining: The fixed cells are stained with Sulforhodamine B solution.[4]

-

Measurement: The excess dye is washed away, and the protein-bound dye is solubilized with a TRIS base solution. The absorbance is measured at a specific wavelength (e.g., 510 nm). The CTC50 value is then calculated.[4]

Anti-inflammatory Activity Evaluation (Carrageenan-Induced Paw Edema)

This in vivo assay is a widely used model for screening anti-inflammatory drugs.

Detailed Protocol:

-

Animal Grouping: Wistar rats are divided into control, standard (aspirin), and test groups.

-

Compound Administration: The synthesized compounds are administered orally to the test groups. The standard group receives aspirin, and the control group receives the vehicle.

-

Induction of Edema: After a set time, a sub-plantar injection of carrageenan is administered to the right hind paw of each rat to induce inflammation.

-

Measurement of Paw Volume: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the test and standard groups with the control group.

Antimicrobial Activity Evaluation (Minimum Inhibitory Concentration - MIC)

The MIC is determined to assess the antimicrobial potency of the synthesized compounds.[1]

Detailed Protocol:

-

Preparation of Inoculum: Standardized microbial suspensions are prepared.

-

Serial Dilution: The test compounds are serially diluted in a suitable growth medium in microtiter plates.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[1]

Visualizations: Workflows and Pathways

Graphical representations can significantly enhance the understanding of complex processes. The following diagrams were generated using the DOT language.

Caption: A generalized workflow for the synthesis of 4-phenyloxazole derivatives.

Caption: Inhibition of the COX-2 pathway by 4-phenyloxazole derivatives.

Caption: A typical workflow for screening the biological activity of synthesized compounds.

Structure-Activity Relationship (SAR) Insights

The data presented in the tables provide valuable insights into the SAR of 4-phenyloxazole derivatives.

-

Anticancer Activity: For the 4-benzylidene-2-phenyloxazol-5(4H)-one series, the unsubstituted compound (4-H) showed good activity (CTC50 = 25 µg/mL).[1][4] The introduction of electron-donating groups like hydroxyl (4-OH) and dimethylamino (4-N(CH3)2) maintained or slightly decreased the activity.[1] In contrast, the presence of a chloro (4-Cl) or nitro (2-NO2, 3-NO2, 4-NO2) group generally led to a significant decrease in cytotoxic activity.[1] This suggests that electron-donating or neutral substituents on the benzylidene ring are favorable for anticancer activity against A549 cells.

-

Anti-inflammatory Activity: The presence of a 3,5-dimethoxybenzylidene substituent at the 4-position of the oxazol-5-one ring resulted in potent anti-inflammatory activity, superior to that of the standard drug aspirin.[5] This indicates that electron-donating methoxy groups on the phenyl ring contribute positively to the anti-inflammatory effect, possibly by enhancing the binding to the target enzyme, such as COX-2.[5]

-

Antimicrobial Activity: The antimicrobial screening of 4-[3-chloro-benzylidine]-2-phenyl oxazol-5-one and 4-[2-nitro-benzylidine]-2-phenyl oxazol-4-5-one showed moderate activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[6] The presence of electron-withdrawing groups (chloro and nitro) on the benzylidene ring appears to be important for the antimicrobial properties of these derivatives.

Conclusion

The 4-phenyloxazole scaffold represents a versatile platform for the development of new therapeutic agents with a broad spectrum of biological activities.[1] The data presented in this guide highlight the potential of these compounds as anticancer, anti-inflammatory, and antimicrobial agents.[1] The SAR studies reveal that the nature and position of substituents on the phenyl ring are critical for their biological activity. Further optimization of the lead compounds through medicinal chemistry approaches, guided by the SAR insights, could lead to the discovery of more potent and selective drug candidates. Future in vivo studies will be essential to validate the therapeutic potential of the most promising derivatives.[7] The continued exploration of the 4-phenyloxazole core holds significant promise for the discovery of novel and effective drugs to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crpsonline.com [crpsonline.com]

- 7. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]

The Oxazole Scaffold: A Versatile Nucleus in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole ring, a five-membered aromatic heterocycle containing oxygen and nitrogen, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties enable diverse interactions with a multitude of biological targets, making it a cornerstone in the design of novel therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of recent discoveries in the field, focusing on the synthesis, biological evaluation, and mechanisms of action of novel oxazole derivatives. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key methodologies.

A Spectrum of Biological Activities

Oxazole derivatives exhibit a remarkable range of pharmacological effects, positioning them as promising candidates for the treatment of various diseases.[4][5] Their therapeutic potential spans from oncology to infectious diseases and metabolic disorders.

Anticancer Activity

The development of potent and selective anticancer agents is a major focus of oxazole-related research. These compounds have demonstrated significant cytotoxicity against a wide array of cancer cell lines, including multidrug-resistant strains.[6] Their mechanisms of action are multifaceted, often targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.[1][7]

Table 1: Anticancer Activity of Novel Oxazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action/Target | Reference |

| 3g | HT29 (Colon) | 58.4 | Not specified | [5] |

| Cisplatin (Ref.) | HT29 (Colon) | 47.2 | DNA cross-linking | [5] |

| 5-Fluorouracil (Ref.) | HT29 (Colon) | 381.2 | Thymidylate synthase inhibitor | [5] |

| Compound 28 | MCF-7 (Breast) | 5.68 µg/mL | FAK inhibitor | [8] |

| Cisplatin (Ref.) | MCF-7 (Breast) | 11.20 µg/mL | DNA cross-linking | [8] |

| Compound 33 | MCF-7 (Breast) | 0.34 | EGFR inhibitor | [8] |

| Compound 8 | HepG2 (Liver) | 1.2 | Telomerase inhibitor | [8] |

| Compound 9 | HepG2 (Liver) | 0.8 | Telomerase inhibitor | [8] |

| 5-Fluorouracil (Ref.) | HepG2 (Liver) | 21.9 | Thymidylate synthase inhibitor | [8] |

| Oxazolo[5,4-d]pyrimidines | Various | 58.44 - 224.32 | Not specified | [5] |

| 1,3-Oxazole Sulfonamides | Leukemia Cell Lines | 0.0447 - 0.0488 | Tubulin polymerization inhibitors | [9] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Oxazole-containing compounds have shown considerable promise in this area, exhibiting activity against a range of pathogenic bacteria and fungi.[10][11]

Table 2: Antimicrobial Activity of Novel Oxazole Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Compound | Reference Value |

| Oxazole Derivative A | Staphylococcus aureus | 0.78 | - | Ciprofloxacin | - |

| Oxazole Derivative B | Escherichia coli | 6.25 | - | Ampicillin | - |

| Oxazole Derivative C | Candida albicans | 3.12 | - | Fluconazole | - |

| Oxazole Derivative X | Staphylococcus aureus | - | 21 | Chloramphenicol | 31 mm |

| Oxazole Derivative X | Klebsiella pneumoniae | - | 22 | Chloramphenicol | 42 mm |

| Oxazole Derivative Y | Escherichia coli | - | 20 | Ampicillin | 18 mm |

| Oxazole Derivative Z | Aspergillus niger | - | 18 | Ketoconazole | 22 mm |

| Compound 4 | Staphylococcus aureus ATCC 6538 | 125 | - | Not specified | - |

| Compound 4 | Bacillus subtilis ATCC 6683 | 125 | - | Not specified | - |

Antidiabetic and Anti-inflammatory Activities

Recent studies have highlighted the potential of oxazole derivatives in managing metabolic disorders. Certain compounds have been shown to possess hypoglycemic effects, potentially through the activation of the AMPK pathway.[12][13] Additionally, the anti-inflammatory properties of oxazoles are well-documented, with many derivatives inhibiting key mediators of the inflammatory response.[6]

Key Signaling Pathways and Experimental Workflows

The biological effects of novel oxazole scaffolds are often mediated through their interaction with specific signaling pathways. Understanding these pathways and the experimental workflows used to identify and characterize active compounds is crucial for drug development.

Signaling Pathways

Caption: Inhibition of the STAT3 signaling pathway by an oxazole-based inhibitor.

Caption: Activation of the AMPK signaling pathway by a novel oxazole derivative.

Experimental Workflows

Caption: A general experimental workflow for the discovery of bioactive oxazole derivatives.

Detailed Experimental Protocols

Synthesis of 5-Substituted Oxazoles via the van Leusen Reaction

The van Leusen oxazole synthesis is a robust and widely used method for the preparation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[2][4]

Materials:

-

Aldehyde (1.0 mmol)

-

Tosylmethyl isocyanide (TosMIC) (1.1 mmol)

-

Potassium carbonate (K2CO3) (2.0 mmol)

-

Methanol (10 mL)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 mmol), TosMIC (1.1 mmol), and potassium carbonate (2.0 mmol).[2]

-

Add methanol (10 mL) to the flask.[2]

-

Heat the reaction mixture to reflux and stir for 4-5 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).[2]

-

Upon completion, cool the reaction mixture to room temperature.[2]

-

Remove the solvent under reduced pressure.[2]

-

To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).[2]

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.[2]

-

Filter and concentrate the organic layer under reduced pressure.[2]

-

Purify the crude product by column chromatography on silica gel.[2]

In Vitro Anticancer Screening: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[6]

Materials:

-

Cancer cell lines

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics

-

96-well plates

-

Oxazole derivatives dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

-

Compound Treatment: Prepare serial dilutions of the oxazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).[6]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[6]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[6]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength (e.g., 630 nm) can be used to reduce background noise.[6]

-

Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC50 value.[6]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Microbial inoculum standardized to approximately 5 x 10^5 CFU/mL

-

Oxazole derivatives and reference antimicrobial agents

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the oxazole derivatives in the appropriate broth directly in the 96-well plates.[14]

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.[14]

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[14]

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.[14]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[14]

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay is a common and straightforward method to evaluate the free radical scavenging activity of compounds.[15][16]

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

-

Oxazole derivatives dissolved in methanol

-

Methanol

-

Spectrophotometer or microplate reader

Procedure:

-

Reaction Mixture: In a test tube or a well of a microplate, mix a solution of the oxazole derivative at various concentrations with the DPPH solution.[17]

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[16][17]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[16][17]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_Control - Abs_Sample) / Abs_Control ] x 100, where Abs_Control is the absorbance of the DPPH solution without the sample, and Abs_Sample is the absorbance of the DPPH solution with the sample.[18]

Antidiabetic Activity: α-Amylase Inhibition Assay

This assay is used to screen for compounds that can inhibit α-amylase, an enzyme involved in carbohydrate digestion, which is a therapeutic target for type 2 diabetes.[18][19]

Materials:

-

Porcine pancreatic α-amylase solution

-

Starch solution (1% w/v)

-

Phosphate buffer (pH 6.9)

-

3,5-Dinitrosalicylic acid (DNSA) reagent

-

Oxazole derivatives

-

Acarbose (positive control)

-

Spectrophotometer or microplate reader

Procedure:

-

Pre-incubation: Mix the oxazole derivative solution (at various concentrations) with the α-amylase solution and incubate at 37°C for 10 minutes.[18]

-

Reaction Initiation: Add the starch solution to the mixture to start the enzymatic reaction and incubate for a defined period (e.g., 10 minutes) at 37°C.[18][20]

-

Reaction Termination and Color Development: Stop the reaction by adding the DNSA reagent and boil the mixture for 10 minutes.[18]

-

Absorbance Measurement: Cool the mixture to room temperature and measure the absorbance at 540 nm.[18]

-

Calculation: The percentage of α-amylase inhibition is calculated using the formula: % Inhibition = [ (Abs_Control - Abs_Sample) / Abs_Control ] x 100, where Abs_Control is the absorbance of the control reaction (enzyme + starch) and Abs_Sample is the absorbance of the test reaction (enzyme + starch + inhibitor).[18]

Conclusion

The oxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive core structure for medicinal chemists. The information presented in this technical guide, from quantitative biological data to detailed experimental protocols and pathway visualizations, is intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of oxazole-based drugs.

References

- 1. benthamscience.com [benthamscience.com]

- 2. benchchem.com [benchchem.com]

- 3. 1,3-Oxazole synthesis [organic-chemistry.org]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]

- 11. iajps.com [iajps.com]

- 12. Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-adipogenic action of a novel oxazole derivative through activation of AMPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]

- 18. benchchem.com [benchchem.com]

- 19. Synthesis of novel inhibitors of α-amylase based on the thiazolidine-4-one skeleton containing a pyrazole moiety and their configurational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro α-amylase inhibitory assay [protocols.io]

4-(4-(Trifluoromethyl)phenyl)oxazole molecular weight and formula

An In-depth Technical Guide on 4-(4-(Trifluoromethyl)phenyl)oxazole

For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is paramount. This document provides the core molecular information for this compound.

Molecular Data

The essential physicochemical properties of this compound are summarized below. This data is critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value |

| Molecular Formula | C₁₀H₆F₃NO |

| Molecular Weight | 213.16 g/mol [1] |

Experimental Protocols

Detailed experimental methodologies for the synthesis and characterization of this compound are not provided in the search results. Such protocols would typically be found in peer-reviewed scientific literature or detailed chemical synthesis databases. The general steps would likely involve:

-

Synthesis: A common method for synthesizing substituted oxazoles is the Robinson-Gabriel synthesis or related cyclization reactions. This would involve reacting a suitable α-acylaminoketone precursor under dehydrating conditions.

-

Purification: The crude product would then be purified using techniques such as column chromatography, recrystallization, or distillation to isolate the pure this compound.

-

Characterization: The identity and purity of the synthesized compound would be confirmed using a suite of analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Logical Relationships

The relationship between the compound's name and its fundamental molecular properties can be visualized as a direct logical flow.

Caption: Logical flow from compound name to its molecular formula and weight.

References

This technical guide provides a comprehensive overview of 4-(4-(Trifluoromethyl)phenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry, and its related derivatives. The document details the chemical identity, synthesis methodologies, and potential biological activities of this class of compounds, tailored for researchers, scientists, and professionals in the field of drug development.

Core Compound and Related Derivatives: A Quantitative Overview

The trifluoromethylphenyl oxazole scaffold is a key pharmacophore in a variety of biologically active molecules. The inclusion of the trifluoromethyl group can significantly enhance metabolic stability, lipophilicity, and binding affinity of a compound to its biological target. The following table summarizes the Chemical Abstracts Service (CAS) numbers and molecular formulas for the primary compound and several of its structurally related analogs.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1126636-40-5 | C10H6F3NO |

| 5-Methyl-N-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxamide | 75706-12-6 | C12H9F3N2O2 |

| 5-Methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide | 523987-35-1 | C12H9F3N2O2 |

| 4-Oxazolecarboxylic acid, 5-[4-(trifluoromethyl)phenyl]- | 220652-95-9 | C11H6F3NO3 |

| 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-1,3-oxazole | 1283294-73-4 | C11H6ClF4NO |

| (4R)-4-Phenyl-2-(trifluoromethyl)-4,5-dihydrooxazole | 1207612-71-2 | C10H8F3NO |

| 5-Methyl-4-phenyl-2-(trifluoromethyl)-1,3-oxazole | Not Available | C11H8F3NO |

Experimental Protocols: Synthesis of Oxazole Derivatives

The synthesis of substituted oxazoles is a well-established area of organic chemistry, with several named reactions providing reliable routes to these heterocyclic systems. Below are detailed methodologies for two common approaches, the Robinson-Gabriel synthesis and the Van Leusen oxazole synthesis, which are broadly applicable to the preparation of compounds like this compound.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole ring.[1][2] This method is particularly versatile for the preparation of 2,5-di- and 2,4,5-trisubstituted oxazoles.[3]

General Protocol:

-

Preparation of the 2-Acylamino-ketone Precursor: The synthesis begins with the acylation of an α-amino ketone. For the synthesis of this compound, a suitable starting material would be an α-amino ketone bearing the 4-(trifluoromethyl)phenyl group.

-

Cyclodehydration: The 2-acylamino-ketone is treated with a dehydrating agent to promote intramolecular cyclization. Common dehydrating agents include sulfuric acid, phosphorus pentoxide, or trifluoroacetic anhydride.[1][3]

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures, often with heating under reflux, to drive the dehydration process.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized. The crude product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The final product is purified by standard techniques such as column chromatography or recrystallization.

Van Leusen Oxazole Synthesis

The Van Leusen oxazole synthesis provides a route to 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[4][5][6]

General Protocol:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, the aldehyde (e.g., 4-(trifluoromethyl)benzaldehyde) and tosylmethyl isocyanide (TosMIC) are dissolved in a suitable solvent, such as methanol or tetrahydrofuran.[7]

-

Base Addition: A base, typically potassium carbonate or potassium tert-butoxide, is added to the reaction mixture.[7] The base deprotonates the TosMIC, initiating the reaction cascade.

-

Reaction Conditions: The reaction is stirred at room temperature or gently heated to facilitate the formation of the oxazoline intermediate.

-

Elimination: The intermediate undergoes base-promoted elimination of the tosyl group to form the aromatic oxazole ring.[4]

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. The organic phase is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Potential Biological Activities and Signaling Pathways

Oxazole derivatives are known to exhibit a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.[8][9] The incorporation of a trifluoromethylphenyl group can further modulate the pharmacological profile of these compounds.

While specific signaling pathways for this compound are not extensively documented in publicly available literature, the broader class of oxazole-containing molecules has been implicated in various therapeutic areas.[8] These include:

-

Antimicrobial Activity: Oxazole derivatives have shown promise as antibacterial and antifungal agents.[8][9]

-

Anticancer Activity: Certain oxazoles act as inhibitors of key enzymes in cancer progression, such as tyrosine kinases.[8]

-

Anti-inflammatory Effects: Some oxazole-containing compounds, like the COX-2 inhibitor oxaprozin, demonstrate potent anti-inflammatory properties.[8]

-

Antitubercular Activity: The oxazole nucleus is present in compounds with activity against Mycobacterium tuberculosis.[8]

The diverse biological activities of oxazole derivatives suggest their interaction with a variety of cellular targets and signaling pathways. Further research is needed to elucidate the specific mechanisms of action for this compound and its analogs.

Visualizations

The following diagrams illustrate a general synthesis workflow and the potential biological activities of oxazole derivatives.

Caption: General synthetic routes to substituted oxazoles.

References

- 1. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. synarchive.com [synarchive.com]

- 3. Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 5. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Trifluoromethyl Group's Influence on the Oxazole Ring: A Technical Guide to Reactivity and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of a trifluoromethyl (CF₃) group to an oxazole ring profoundly alters its chemical properties, significantly impacting its reactivity and stability. This technical guide provides an in-depth analysis of these effects, crucial for the application of trifluoromethylated oxazoles in medicinal chemistry and materials science. The potent electron-withdrawing nature of the CF₃ group enhances the electrophilicity of the oxazole ring, making it more susceptible to nucleophilic attack while often increasing its stability towards certain degradation pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes reaction mechanisms to offer a comprehensive resource for professionals in the field.

Introduction

The oxazole motif is a cornerstone in the development of pharmaceuticals and functional materials. When functionalized with a trifluoromethyl group, the resulting molecule gains unique properties. The high electronegativity of the fluorine atoms in the CF₃ group exerts a strong inductive effect, modulating the electron density of the oxazole ring. This alteration in electronic character is a key determinant of the molecule's reactivity in various chemical transformations and its overall stability. Understanding these structure-property relationships is paramount for the rational design of novel trifluoromethyl-oxazole-containing compounds with desired functionalities.

The Influence of the Trifluoromethyl Group on the Oxazole Ring

The CF₃ group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] Its presence on the oxazole ring has several significant consequences:

-

Enhanced Electrophilicity: The inductive effect of the CF₃ group depletes electron density from the oxazole ring, making the carbon atoms, particularly those adjacent to the CF₃ group and the heteroatoms, more electrophilic and susceptible to nucleophilic attack.

-

Increased Acidity: Protons attached to the oxazole ring or adjacent substituents become more acidic due to the electron-withdrawing nature of the CF₃ group.

-

Modulated Basicity: The nitrogen atom in the oxazole ring becomes less basic, affecting its ability to participate in hydrogen bonding and its protonation equilibrium.

-

Increased Lipophilicity: The CF₃ group generally increases the lipophilicity of a molecule, which can have significant implications for its pharmacokinetic properties in drug development, such as membrane permeability.

-

Enhanced Metabolic Stability: The strong C-F bonds in the CF₃ group are resistant to metabolic cleavage, often leading to increased metabolic stability and a longer biological half-life of drug candidates.[2]

Quantitative Data

The following tables summarize key quantitative data regarding the stability and reactivity of trifluoromethyl-substituted azoles. It is important to note that specific data for all positional isomers of trifluoromethyl-oxazole are not always available; therefore, data for analogous trifluoromethylated azoles are included to provide relevant insights.

Table 1: Acidity of Trifluoromethylated Azoles

| Compound | pKa | Measurement Method | Reference |

| 2-Trifluoromethyl-1H-benzimidazole | 9.5 | 19F NMR Spectroscopy | [3] |

| 3-(Trifluoromethyl)phenol | 9.08 | 19F NMR Spectroscopy | [4] |

| 3,5-Bis(trifluoromethyl)phenol | 8.03 | 19F NMR Spectroscopy | [4] |